molecular formula C5H11NO3 B089805 Amyl nitrate CAS No. 1002-16-0

Amyl nitrate

Cat. No.: B089805
CAS No.: 1002-16-0
M. Wt: 133.15 g/mol
InChI Key: HSNWZBCBUUSSQD-UHFFFAOYSA-N
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Description

Amyl nitrate is a chemical compound with the formula CH₃(CH₂)₄ONO₂. This molecule consists of a five-carbon amyl group attached to a nitrate functional group. It is the ester of amyl alcohol and nitric acid . This compound is primarily used as an additive in diesel fuel to improve ignition by accelerating the ignition of fuel .

Mechanism of Action

Target of Action

Pentyl nitrate, also known as amyl nitrate, primarily targets the Atrial natriuretic peptide receptor 1 . This receptor plays a crucial role in the regulation of blood volume and arterial pressure .

Mode of Action

This compound is a potent vasodilator that expands blood vessels, resulting in a lowering of the blood pressure . It functions as a source of nitric oxide, which signals for relaxation of the involuntary muscles . Its antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output due to peripheral vasodilation . As an antidote to cyanide poisoning, amyl nitrite promotes the formation of methemoglobin, which combines with cyanide to form non-toxic cyanmethemoglobin .

Biochemical Pathways

This compound affects the nitrate-nitrite-nitric oxide pathway. Nitric oxide, produced by this compound, is a key player in this pathway and is known to cause relaxation of involuntary muscles, especially the blood vessel walls .

Pharmacokinetics

Amyl nitrite vapors are absorbed rapidly through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation . The pharmacokinetic properties of organic nitrates like this compound have been altered over the years to increase their duration of action rather than their potency or cardiovascular selectivity .

Result of Action

The primary result of this compound’s action is the rapid relief of angina pectoris . It achieves this by reducing systemic and pulmonary arterial pressure and decreasing cardiac output due to peripheral vasodilation . Adverse effects related to this pharmacological activity include hypotension, headache, flushing of the face, tachycardia, dizziness, and relaxation of involuntary muscles, especially the blood vessel walls and the anal sphincter .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pressure. It’s worth noting that as a volatile compound, this compound’s rate of evaporation and hence its bioavailability could potentially be affected by environmental temperature and pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amyl nitrate is synthesized through the esterification reaction between amyl alcohol and nitric acid. The reaction typically involves the following steps:

    Amyl Alcohol Preparation: Amyl alcohol is prepared through the fermentation of sugars or by the hydration of pentenes.

    Esterification: Amyl alcohol is reacted with nitric acid under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Amyl nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Amyl nitrate has several scientific research applications, including:

Comparison with Similar Compounds

Amyl nitrate is often compared with other alkyl nitrates and nitrites:

    Amyl Nitrite: Similar in structure but used primarily as a vasodilator and recreational drug.

    Butyl Nitrite: Known for its slower onset and longer-lasting effects compared to amyl nitrite.

    Isobutyl Nitrite: A newer compound with fast-acting effects and a powerful, heady high.

    Pentyl Nitrite: Produces a more subtle high and is known for its mild, fruity scent.

    Propyl Nitrite: Less potent with milder, longer-lasting effects.

This compound’s uniqueness lies in its dual role as both an industrial additive and a reagent in organic synthesis, distinguishing it from its nitrite counterparts that are primarily used for their vasodilatory and recreational effects.

Properties

IUPAC Name

pentyl nitrate
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InChI

InChI=1S/C5H11NO3/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3
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InChI Key

HSNWZBCBUUSSQD-UHFFFAOYSA-N
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Canonical SMILES

CCCCCO[N+](=O)[O-]
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Molecular Formula

C5H11NO3
Record name AMYL NITRATE
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DSSTOX Substance ID

DTXSID2058708
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Molecular Weight

133.15 g/mol
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Physical Description

Amyl nitrate appears as a clear colorless liquid with an ether-like odor. Flash point 118 °F. About the same density as water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used as an additive for diesel fuels., Clear colorless liquid with an ether-like odor; [CAMEO]
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Boiling Point

292 to 314 °F at 760 mmHg (USCG, 1999), 150 °C (unstable), BP: 145 °C
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Flash Point

120 °F (USCG, 1999), 118 °F (48 °C) - open cup, 125 °F (open cup)
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Solubility

In water, 360 mg/L at 25 °C, In water, 0.3%
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Density

1 at 68 °F (USCG, 1999), 0.99
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Vapor Pressure

5.07 [mmHg], 5.07 mm Hg at 25 °C
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Color/Form

Slightly yellow liquid, Liquid

CAS No.

1002-16-0
Record name AMYL NITRATE
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Melting Point

-190 °F (USCG, 1999)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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